![molecular formula C10H9Cl2NOS B14312746 7-Chloro-6-(2-chloroethyl)-4-methylthieno[3,2-b]pyridin-5(4H)-one CAS No. 110109-37-0](/img/structure/B14312746.png)
7-Chloro-6-(2-chloroethyl)-4-methylthieno[3,2-b]pyridin-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-6-(2-chloroethyl)-4-methylthieno[3,2-b]pyridin-5(4H)-one is a heterocyclic compound that features a thieno[3,2-b]pyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-(2-chloroethyl)-4-methylthieno[3,2-b]pyridin-5(4H)-one typically involves the following steps:
Formation of the Thieno[3,2-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, with a pyridine derivative under acidic or basic conditions.
Alkylation: The 2-chloroethyl group can be introduced via an alkylation reaction using 2-chloroethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the chlorine atoms, potentially replacing them with hydrogen atoms.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted thieno[3,2-b]pyridine derivatives.
科学研究应用
7-Chloro-6-(2-chloroethyl)-4-methylthieno[3,2-b]pyridin-5(4H)-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological macromolecules.
作用机制
The mechanism of action of 7-Chloro-6-(2-chloroethyl)-4-methylthieno[3,2-b]pyridin-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms and the thieno[3,2-b]pyridine core play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function.
相似化合物的比较
Similar Compounds
Uniqueness
7-Chloro-6-(2-chloroethyl)-4-methylthieno[3,2-b]pyridin-5(4H)-one is unique due to the presence of both chlorine atoms and the thieno[3,2-b]pyridine core, which confer specific chemical reactivity and biological activity that may not be present in similar compounds.
属性
CAS 编号 |
110109-37-0 |
|---|---|
分子式 |
C10H9Cl2NOS |
分子量 |
262.15 g/mol |
IUPAC 名称 |
7-chloro-6-(2-chloroethyl)-4-methylthieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C10H9Cl2NOS/c1-13-7-3-5-15-9(7)8(12)6(2-4-11)10(13)14/h3,5H,2,4H2,1H3 |
InChI 键 |
RSOGMNKVZBXDBS-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=C(C1=O)CCCl)Cl)SC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


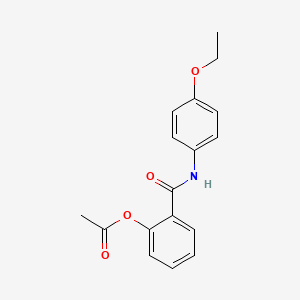
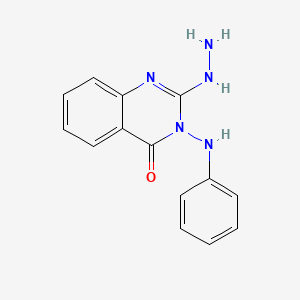
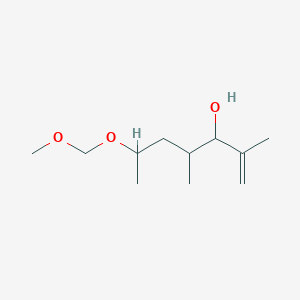
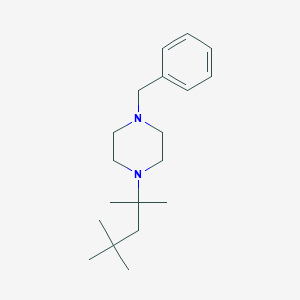
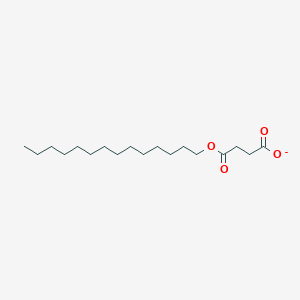
![4-[(Thiophen-2-yl)ethynyl]aniline](/img/structure/B14312702.png)
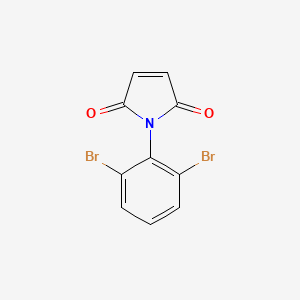

![{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene](/img/structure/B14312715.png)

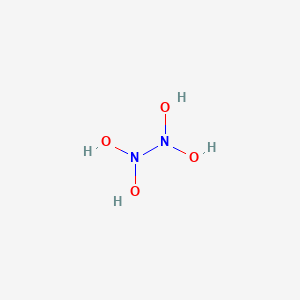


![6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B14312740.png)
